molecular formula C24H17BrClN3O5 B2401897 (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide CAS No. 522656-16-2

(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide

Cat. No.: B2401897
CAS No.: 522656-16-2
M. Wt: 542.77
InChI Key: HOKMYNWTNYOHOZ-UHFFFAOYSA-N
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Description

(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C24H17BrClN3O5 and its molecular weight is 542.77. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

  • Identification of Metabolites : A study identified major metabolites in rat plasma, bile, urine, and faeces after intravenous administration of a related compound, ZJM-289. This research provides insights into the metabolism of such compounds in vivo, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Li et al., 2011).

Organic Synthesis and Chemical Properties

  • Enantiodivergence in Reduction : Research on enones similar to the compound revealed insights into the bioreduction processes, showing how different substituents can influence the outcome (Paula et al., 2013).
  • Enantioselective Michael Reactions : Studies on the Michael reaction of similar compounds have shown that they can produce adducts with good to excellent diastereoselectivity, important for synthesizing specific stereoisomers of pharmaceuticals (Revial et al., 2000).

Corrosion Inhibition

  • Inhibition in Acidic Environments : Research demonstrated that certain N-phenyl-benzamide derivatives, structurally similar to the compound , effectively inhibit corrosion in acidic environments, indicating potential applications in materials science and engineering (Mishra et al., 2018).

Radiochemistry

  • Nucleophilic Fluorination : A study explored the feasibility of using nucleophilic displacement for radiolabeling, which is crucial in developing radiotracers for positron emission tomography (PET) imaging (Katoch-Rouse et al., 2003).

Biochemical Research

  • Study of Antitumor Effects : A research paper focused on the synthesis and evaluation of phenyl-substituted compounds for their antitumor effects, relevant for understanding the therapeutic potential of such compounds in cancer treatment (Lin & Sartorelli, 1976).

Drug Synthesis and Characterization

  • Synthesis of Entacapone : A study detailed a new synthesis route for entacapone, a drug used in Parkinson's disease treatment. This demonstrates the compound's relevance in medicinal chemistry (Harisha et al., 2015).

Properties

IUPAC Name

(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrClN3O5/c1-33-22-4-2-3-16(23(22)34-14-15-5-7-18(25)8-6-15)11-17(13-27)24(30)28-21-10-9-19(29(31)32)12-20(21)26/h2-12H,14H2,1H3,(H,28,30)/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKMYNWTNYOHOZ-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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